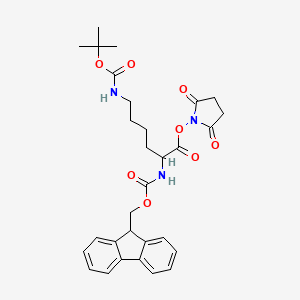

N-Fmoc-N6-Boc-L-lysine succinimido ester

Description

BenchChem offers high-quality N-Fmoc-N6-Boc-L-lysine succinimido ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-N6-Boc-L-lysine succinimido ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N3O8/c1-30(2,3)40-28(37)31-17-9-8-14-24(27(36)41-33-25(34)15-16-26(33)35)32-29(38)39-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,31,37)(H,32,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONZVSWDWBWWMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Fmoc-N6-Boc-L-lysine succinimido ester chemical properties

<-3> A-Fmoc-N6-Boc-L-lysine succinimido ester, a cornerstone reagent in modern biochemical research, offers a sophisticated approach to the precise incorporation and modification of lysine residues in peptides and proteins. This guide provides an in-depth exploration of its chemical properties and practical applications, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Architecture and Functional Significance

N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-(tert-butyloxycarbonyl)-L-lysine N-hydroxysuccinimide ester, commonly abbreviated as Fmoc-Lys(Boc)-OSu, is a derivative of the amino acid L-lysine.[1] Its structure is meticulously designed with three key functional components that enable its versatility in chemical synthesis:

-

The Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This base-labile protecting group shields the α-amino group of lysine. Its primary role is to prevent unwanted reactions at this site during peptide chain elongation in solid-phase peptide synthesis (SPPS).[2][3] The Fmoc group is stable under acidic conditions but can be readily removed with a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF).[4][5]

-

The Boc (tert-butyloxycarbonyl) Group: Protecting the ε-amino group of the lysine side chain, the Boc group is acid-labile.[3] This orthogonality to the Fmoc group is the foundation of its utility. The Boc group remains intact during the basic conditions used for Fmoc removal but is efficiently cleaved by strong acids such as trifluoroacetic acid (TFA), usually during the final step of peptide cleavage from the solid support.[5][6]

-

The N-Hydroxysuccinimide (NHS) Ester: This moiety activates the carboxyl group of the lysine, transforming it into a reactive site for amide bond formation.[7][8] NHS esters are highly efficient at reacting with primary amines, such as the N-terminus of a peptide chain or the side chain of another lysine residue, to form a stable amide linkage.[8][]

This strategic combination of orthogonal protecting groups and an activated carboxyl function makes Fmoc-Lys(Boc)-OSu an invaluable tool for the controlled, stepwise synthesis of complex peptides and for the site-specific modification of biomolecules.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Fmoc-Lys(Boc)-OSu is critical for its effective handling, storage, and application in experimental workflows.

| Property | Value | Source(s) |

| Synonyms | Fmoc-L-Lys(Boc)-OSu, Nα-Fmoc-Nε-Boc-L-lysine N-hydroxysuccinimide ester | [1] |

| CAS Number | 132307-50-7 | [1] |

| Molecular Formula | C30H35N3O8 | [1] |

| Molecular Weight | 565.6 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 153 - 160 °C | [1] |

| Solubility | Soluble in Chloroform (Slightly), Dimethylformamide (Slightly, Heated, Sonicated) | [10] |

| Optical Rotation | [α]D20 = -22 ± 2° (c=2 in DMF) | [1] |

| Storage Conditions | 0 - 8 °C, Sealed in dry environment | [1][10] |

Handling and Storage Precautions: Fmoc-Lys(Boc)-OSu should be stored in a cool, dry, and well-ventilated place, tightly sealed to prevent moisture ingress, which can lead to hydrolysis of the NHS ester.[10][11] For safe handling, it is recommended to use personal protective equipment, including safety glasses and gloves, and to avoid the formation of dust.[12][13]

The Principle of Orthogonal Protection and Deprotection

The cornerstone of Fmoc-Lys(Boc)-OSu's utility lies in the principle of orthogonal protection. This strategy allows for the selective removal of one protecting group in the presence of the other by using different chemical conditions. This selective deprotection is fundamental to directing the reactivity of the lysine residue at either the α-amino or ε-amino position.

Caption: Orthogonal deprotection strategy for Fmoc-Lys(Boc)-OSu.

This diagram illustrates that treatment with a mild base like piperidine selectively removes the Fmoc group, liberating the α-amino group for subsequent peptide bond formation.[4] Conversely, exposure to a strong acid like TFA cleaves the Boc group, exposing the ε-amino group for side-chain modifications, such as the attachment of labels or the creation of branched peptides.[3][6]

Applications in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Lys(Boc)-OSu is a standard reagent for incorporating lysine into a growing peptide chain during Fmoc-based SPPS.[6][14] The process is cyclical, involving the sequential addition of amino acids to a solid support.

Experimental Workflow: A Single Coupling Cycle in SPPS

Caption: A typical coupling cycle in Fmoc-based SPPS.

Detailed Protocol for a Single Coupling Step with Fmoc-Lys(Boc)-OSu:

-

Resin Preparation: Start with a resin-bound peptide chain where the N-terminal amino acid is protected with an Fmoc group. Swell the resin in a suitable solvent like DMF.[5]

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for a short period (e.g., 3 minutes, repeated once for 10 minutes) to remove the Fmoc group from the N-terminus of the growing peptide chain.[5]

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmoc-adduct.[15]

-

Activation and Coupling: Dissolve Fmoc-Lys(Boc)-OSu and a coupling activator (e.g., HCTU) in DMF. Add this solution to the resin. The activated NHS ester of the lysine derivative will react with the newly deprotected N-terminal amine of the peptide chain, forming a new peptide bond.[16] The reaction progress can be monitored using a Kaiser test.[15]

-

Washing: Wash the resin extensively with DMF to remove any unreacted reagents and byproducts.[15]

-

Cycle Repetition: The cycle of deprotection, washing, and coupling is repeated with the next desired amino acid until the peptide sequence is complete.

Upon completion of the synthesis, the peptide is cleaved from the resin, and the Boc side-chain protecting group is removed simultaneously by treatment with a strong acid cocktail, typically containing TFA and scavengers.[5]

Utility in Bioconjugation

The reactive NHS ester of Fmoc-Lys(Boc)-OSu makes it a valuable tool for bioconjugation, the process of chemically linking two molecules, at least one of which is a biomolecule.[1] It is particularly useful for labeling proteins and other biomolecules that possess primary amines.

Experimental Workflow: Protein Labeling

Caption: Workflow for labeling a protein with Fmoc-Lys(Boc)-OSu.

Detailed Protocol for Protein Labeling:

-

Protein Preparation: Dissolve the protein to be labeled in a suitable buffer with a pH between 8.3 and 8.5. A common choice is 0.1 M sodium bicarbonate buffer.[17] This pH is crucial as it ensures that a sufficient concentration of the primary amino groups on the protein are deprotonated and thus nucleophilic, while minimizing the hydrolysis of the NHS ester.[8]

-

Reagent Preparation: Immediately before use, dissolve the Fmoc-Lys(Boc)-OSu in a small amount of anhydrous dimethyl sulfoxide (DMSO) or DMF to create a stock solution.[8]

-

Conjugation Reaction: Add a molar excess of the Fmoc-Lys(Boc)-OSu solution to the protein solution with gentle stirring. The reaction is typically allowed to proceed for 1-4 hours at room temperature or overnight on ice.[17]

-

Quenching: The reaction can be stopped by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, which will react with any remaining unreacted NHS ester.[8]

-

Purification: The labeled protein is then purified from the excess labeling reagent and byproducts. Common methods include gel filtration, dialysis, or chromatography.[17]

Conclusion

N-Fmoc-N6-Boc-L-lysine succinimido ester is a highly versatile and powerful reagent in the fields of peptide chemistry and bioconjugation. Its ingeniously designed molecular structure, featuring orthogonal protecting groups and a reactive NHS ester, provides researchers with precise control over chemical reactions. This enables the synthesis of complex peptides and the specific modification of biomolecules, which are critical for advancing drug discovery, diagnostics, and our fundamental understanding of biological processes. A thorough grasp of its chemical properties and the principles governing its reactivity is paramount for its successful application in the laboratory.

References

-

CEM Corporation. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. [Link]

-

CEM Corporation. Safety Data Sheet Part Number: 600712 Fmoc-L-Lys(Boc). [Link]

-

AAPPTec. MSDS - Safety Data Sheet. [Link]

-

Open Access Pub. Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. [Link]

-

Anaspec. Safety Data Sheet (SDS). [Link]

-

ACS Omega. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

PMC. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]

-

Nowick Lab. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

ACS Publications. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. [Link]

-

ResearchGate. Fmoc solid phase peptide synthesis?. [Link]

-

PMC. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks. [Link]

-

PubChem. N-Fmoc-N-Boc-L-Lysine. [Link]

-

Aapptec Peptides. Fmoc-Lys(Boc)-OH; CAS 71989-26-9. [Link]

-

Reddit. What solvent systems would be effective at dissolving Fmoc-lysine-OH?. [Link]

-

CEM Corporation. Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH. [Link]

-

ResearchGate. Conventional bioconjugation methods used for lysine modification in nuclear imaging. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. openaccesspub.org [openaccesspub.org]

- 3. chempep.com [chempep.com]

- 4. kohan.com.tw [kohan.com.tw]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 10. FMOC-LYS(BOC)-OSU | 132307-50-7 [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

- 15. chempep.com [chempep.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. lumiprobe.com [lumiprobe.com]

N-Fmoc-N6-Boc-L-lysine succinimido ester CAS number and molecular weight

An In-Depth Technical Guide to Nα-Fmoc-Nε-Boc-L-lysine Succinimido Ester: Principles and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-tert-butyloxycarbonyl-L-lysine succinimidyl ester. We will delve into its core properties, the underlying chemical principles of its constituent functional groups, and its critical applications in peptide synthesis and bioconjugation.

Core Properties and Identification

Nα-Fmoc-Nε-Boc-L-lysine succinimido ester is a cornerstone reagent in modern biochemistry and medicinal chemistry. It is a derivative of the amino acid L-lysine, strategically modified with three key functional groups—Fmoc, Boc, and an N-Hydroxysuccinimide (NHS) ester—that grant it unique capabilities for controlled, sequential chemical reactions.

Below is a summary of its essential quantitative data:

| Property | Value | References |

| CAS Number | 132307-50-7 | [1][2] |

| Molecular Formula | C₃₀H₃₅N₃O₈ | [1][2] |

| Molecular Weight | 565.61 g/mol | [1] |

| Appearance | White powder | [2] |

| Melting Point | 153 - 160 °C | [2] |

| Purity | ≥ 98% (Assay) | [2] |

| Storage Conditions | Store at 0 - 8 °C | [2] |

The Chemistry of a Multifunctional Reagent

The utility of Fmoc-Lys(Boc)-OSu stems from the distinct properties of its three main functional moieties, which enable a powerful orthogonal protection strategy. This strategy allows for the selective removal of one protecting group under specific conditions while others remain intact, providing precise control over the synthesis process.[3][4]

The L-lysine Backbone

Lysine is an essential amino acid featuring two primary amine groups: the α-amino group at the protein backbone and the ε-amino group on its side chain. This dual functionality makes lysine a common site for branching in peptides or for attaching labels, drugs, or other molecules.[5]

Nα-Protection: The Fmoc Group

The Nα-amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group.

-

Function: The Fmoc group serves as a temporary protecting group for the α-amine, preventing it from participating in unwanted reactions during the coupling of the next amino acid in a peptide chain.[6]

-

Deprotection Mechanism: It is highly base-labile and is typically removed under mild alkaline conditions, most commonly using a solution of 20% piperidine in a solvent like dimethylformamide (DMF).[][8] This deprotection occurs via a β-elimination mechanism. The stability of the Fmoc group under acidic conditions is a key feature of its orthogonality with the Boc group.[4][9]

Nε-Protection: The Boc Group

The ε-amino group on the lysine side chain is protected by the tert-butoxycarbonyl (Boc) group.

-

Function: The Boc group acts as a more permanent protecting group for the side-chain amine. It remains stable during the repeated cycles of Fmoc deprotection required for peptide chain elongation.[10] This ensures that the side chain does not interfere with the formation of the peptide backbone.[5]

-

Deprotection Mechanism: The Boc group is acid-labile and is removed using strong acids, such as trifluoroacetic acid (TFA).[5][] This step is typically performed at the very end of the synthesis, along with the cleavage of the peptide from its solid support.[10]

Carboxyl Activation: The NHS Ester

The carboxyl group of the lysine is activated as an N-hydroxysuccinimide (NHS) ester .

-

Function: The NHS ester is a highly efficient amine-reactive group. It converts the carboxyl group into a good leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by primary amines.[11][12] This facilitates the formation of a stable amide bond under mild conditions.[12][13]

-

Reaction Mechanism: The reaction is strongly pH-dependent, with an optimal range of pH 8.3-8.5.[14] At lower pH, the target amine is protonated and non-nucleophilic, while at higher pH, the NHS ester is prone to hydrolysis, which competes with the desired reaction.[13][14]

The Orthogonal Protection Strategy in Practice

The combination of a base-labile Fmoc group and an acid-labile Boc group on the same amino acid is the cornerstone of the Fmoc/tBu orthogonal protection strategy in solid-phase peptide synthesis (SPPS).[4] This allows for the selective deprotection and modification of different parts of the molecule at different stages of a synthetic scheme.

Caption: Orthogonal functionalities of Fmoc-Lys(Boc)-OSu.

Methodologies and Experimental Protocols

Fmoc-Lys(Boc)-OSu is primarily used in two major areas: as a building block in peptide synthesis and as a linker for bioconjugation.

Application in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this reagent is used to introduce a lysine residue into a peptide chain where the side chain is intended for later modification, such as creating branched peptides or attaching labels.[5][15]

Protocol: Manual Incorporation of a Lysine Residue for Side-Chain Labeling

-

Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine, obtained after the final Fmoc deprotection step of the previous amino acid.

-

Activation: In a separate vessel, dissolve 3 equivalents of Fmoc-Lys(Boc)-OH (the non-activated precursor) and 3 equivalents of a coupling reagent like HBTU in DMF. Add 6 equivalents of a non-nucleophilic base such as DIPEA. Allow the activation to proceed for 2 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours to ensure complete coupling.

-

Washing: After the coupling reaction, thoroughly wash the resin with DMF followed by dichloromethane (DCM) to remove excess reagents.

-

Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a successful coupling.

-

Chain Elongation: Proceed with the standard SPPS cycle: deprotect the Fmoc group on the newly added lysine with 20% piperidine/DMF to expose the α-amine for the next coupling reaction.

-

Final Cleavage: Once the full peptide is synthesized, treat the resin with a TFA-based cleavage cocktail to simultaneously cleave the peptide from the resin and remove the acid-labile side-chain protecting groups, including the Boc group on the lysine. The ε-amine of the lysine is now available for conjugation.

Application in Bioconjugation

The NHS ester form, Fmoc-Lys(Boc)-OSu, is a ready-to-use reagent for labeling molecules containing primary amines, such as proteins, antibodies, or amino-modified oligonucleotides.[14][16]

Protocol: Labeling a Protein with a Reporter Molecule via Fmoc-Lys(Boc)-OSu

This protocol assumes the goal is to conjugate a reporter molecule (e.g., a small molecule drug) that has been pre-functionalized with a primary amine to the Fmoc-Lys(Boc)-OSu linker.

-

Reagent Preparation:

-

Dissolve the Fmoc-Lys(Boc)-OSu in a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[14]

-

Dissolve the amine-containing reporter molecule in the reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5).

-

-

Reaction Setup:

-

Add a 1.5 to 3-fold molar excess of the Fmoc-Lys(Boc)-OSu stock solution to the solution of the reporter molecule. The precise ratio may need optimization.

-

Vortex the mixture gently and allow it to react for 1-4 hours at room temperature or overnight at 4°C.

-

-

Quenching (Optional): Add a small amount of a primary amine-containing buffer (e.g., Tris or glycine) to quench any unreacted NHS ester.

-

Purification: Purify the resulting conjugate (Reporter-Lys(Boc)-Fmoc) from excess reagents and byproducts using an appropriate chromatography method, such as reverse-phase HPLC.

-

Characterization: Confirm the successful conjugation and purity of the product using techniques like Mass Spectrometry and HPLC. The resulting molecule can then be further used, for example by deprotecting the Fmoc group to link it into a peptide, or deprotecting the Boc group to attach another moiety.

Caption: General workflow for bioconjugation using Fmoc-Lys(Boc)-OSu.

Trustworthiness and Self-Validating Systems

To ensure the success of protocols involving Fmoc-Lys(Boc)-OSu, it is crucial to incorporate self-validating checks:

-

Monitor NHS Ester Hydrolysis: The half-life of an NHS ester can be as short as a few hours at pH 7.[13] Always prepare stock solutions fresh in anhydrous solvent. When running reactions in aqueous buffers, minimize reaction time where possible and maintain optimal pH. The presence of N-hydroxysuccinimide as a byproduct in your final analysis can indicate significant hydrolysis.

-

Confirm Coupling/Labeling Efficiency: Use analytical techniques like HPLC to monitor the disappearance of starting materials and the appearance of the product. Mass spectrometry is essential to confirm that the correct mass has been added to your molecule of interest.

-

Validate Deprotection: After a deprotection step (either Fmoc or Boc), ensure its completeness. For Fmoc removal in SPPS, a UV detector can monitor the release of the dibenzofulvene byproduct.[8] For both, mass spectrometry of a cleaved aliquot can confirm the mass change corresponding to the loss of the protecting group.

By integrating these analytical checkpoints, researchers can verify the outcome of each critical step, ensuring the integrity and purity of the final product.

References

- Mastering Bioconjugation with N-Hydroxysuccinimide Esters. (2026, January 6). Google Cloud.

- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.

- N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. (2024, April 16). Amerigo Scientific.

- Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26.

- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - ES.

- Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Self-publishing.

- Amino Acid Derivatives for Peptide Synthesis. Self-publishing.

- Overview of Solid Phase Peptide Synthesis (SPPS). Self-publishing.

- Fmoc-L-Lys(Boc)-OSu | CAS 132307-50-7. Santa Cruz Biotechnology.

- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024, January 5). ACS Omega.

- Orthogonal Protection Strategy in Fmoc Chemistry: An In-depth Technical Guide. Benchchem.

- A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Self-publishing.

- Nα-Fmoc-Nε-Boc-L-lysine N-hydroxysuccinimide ester. Chem-Impex.

- L-Lysine-α-N-Fmoc, ε-N-t-Boc (¹³C₆, 99%; ¹⁵N₂, 99%). Cambridge Isotope Laboratories.

- Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method. (2024, April 18). ChemicalBook.

- Fmoc-Lys(amino aldehyde)-Boc | Solid-phase Synthesis Agent. MedchemExpress.com.

- Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers. (2022, June 17). Molecules.

- Fmoc-Lys(Boc)-OH - Protected Amino Acid for Peptide Synthesis. APExBIO.

- 71989-26-9 | Fmoc-Lys(Boc)-OH. ChemPep.

- N-Fmoc-N-Boc-L-Lysine. PubChem.

- OH vs. Fmoc-Lys(Boc)-OH in Peptide Synthesis. Benchchem.

- Supplementary Material (ESI) for Chemical Communications. Supporting Information.

- Fmoc Solid Phase Peptide Synthesis. ChemPep.

- Nalpha,Nepsilon-Di-Boc-L-lysine N-succinimidyl ester, 97%, Thermo Scientific Chemicals. Fisher Scientific.

- The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks. Molecules.

- Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH. Application Note.

- Fmoc-Lys(Boc)-OH; CAS 71989-26-9. Aapptec Peptides.

- N-Fmoc-L-valine N-succinimidyl ester. MedChemExpress.

- 197632-76-1 | Fmoc-N-Me-Lys(Boc)-OH. ChemPep.

- Fmoc-Lys(Boc)-OH. TargetMol.

- Fmoc-Lys(Boc)-Pro-OH. Chem-Impex.

- Fmoc-Lys(Boc)-OH [71989-26-9]. Aapptec Peptides.

Sources

- 1. Fmoc-L-Lys(Boc)-OSu | CAS 132307-50-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

- 8. chempep.com [chempep.com]

- 9. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. nbinno.com [nbinno.com]

- 12. glenresearch.com [glenresearch.com]

- 13. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. kohan.com.tw [kohan.com.tw]

- 16. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]

Technical Guide: Solubility Profile & Handling of N-Fmoc-N6-Boc-L-lysine succinimido ester

[1]

Executive Summary

N-Fmoc-N6-Boc-L-lysine succinimido ester (Fmoc-Lys(Boc)-OSu) is a pre-activated amino acid derivative critical to Solid-Phase Peptide Synthesis (SPPS) and bioconjugation.[1] Unlike the free acid form, this N-hydroxysuccinimide (NHS) ester does not require in-situ activation reagents (e.g., HATU, DIC) to react with primary amines, reducing the complexity of the reaction mixture and minimizing racemization risks.

However, the presence of the reactive NHS ester moiety introduces specific solubility and stability constraints. This guide provides a definitive physicochemical profile, solvent compatibility matrix, and validated protocols to ensure optimal reactivity and prevent hydrolytic degradation.

Physicochemical Specifications

Before handling, verify the compound identity and grade. The succinimido ester is significantly more moisture-sensitive than the free acid.

| Property | Specification |

| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-(t-butyloxycarbonyl)-L-lysine succinimidyl ester |

| Common Abbreviation | Fmoc-Lys(Boc)-OSu |

| CAS Number | 132307-50-7 |

| Molecular Weight | 565.61 g/mol |

| Molecular Formula | C₃₀H₃₅N₃O₈ |

| Appearance | White to off-white crystalline powder |

| Storage Condition | -20°C (Desiccated); Protect from light and moisture |

| Reactive Moiety | NHS Ester (Amine-reactive electrophile) |

Solubility Landscape

The solubility of Fmoc-Lys(Boc)-OSu is dictated by the lipophilic Fmoc and Boc groups competing with the polar succinimide core. It exhibits a "polar-aprotic preferred" profile.[1][2]

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Application Notes |

| Polar Aprotic | DMF, NMP, DMSO | High (>100 mg/mL) | Recommended. Standard solvents for SPPS and stock solution preparation.[1] Anhydrous grade required to prevent hydrolysis.[1] |

| Chlorinated | DCM, Chloroform | Moderate-High | Good solubility.[1] often used in mixed solvent systems (e.g., DCM/DMF) to reduce viscosity or improve resin swelling.[1] |

| Esters | Ethyl Acetate | Moderate | Soluble, but rarely used for coupling reactions.[1] Useful for liquid-phase extraction workups.[1] |

| Ethers | Diethyl Ether, MTBE | Insoluble | Precipitant. Used to "crash out" the compound during purification or recovery. |

| Alcohols | Methanol, Ethanol | Low / Reactive | Avoid. Poor solubility and risk of alcoholysis (transesterification) of the active ester. |

| Aqueous | Water, PBS, TRIS | Insoluble / Unstable | Avoid. Causes rapid precipitation and hydrolysis of the NHS ester. |

Critical Technical Insight: The "Water Effect"

Unlike the free acid, Fmoc-Lys(Boc)-OSu is hydrolytically unstable .[1] In the presence of water (even atmospheric moisture), the NHS group hydrolyzes to release N-hydroxysuccinimide and the free acid (Fmoc-Lys(Boc)-OH), which is non-reactive without further activation.[1]

-

Half-life: In aqueous buffer at pH 7.5, the half-life of an NHS ester is typically minutes to hours.[1]

-

Visual Indicator: If a stock solution in DMF turns cloudy upon standing, moisture ingress has likely caused hydrolysis and precipitation of the less soluble free acid or byproducts.

Experimental Protocols

Protocol A: Preparation of 0.2 M Stock Solution (SPPS Standard)

This protocol ensures a highly reactive, moisture-free solution suitable for automated synthesizers.[1]

Reagents:

Procedure:

-

Equilibration: Allow the vial of Fmoc-Lys(Boc)-OSu to warm to room temperature before opening to prevent condensation.

-

Calculation: For 10 mL of 0.2 M solution, weigh 1.131 g of the compound.

-

Dissolution:

-

Add the solid to a dry glass vial.

-

Add 8.0 mL of anhydrous DMF.

-

Vortex gently for 30-60 seconds. The powder should dissolve rapidly.

-

Adjust final volume to 10 mL with DMF.

-

-

Filtration (Optional but Recommended): Filter through a 0.45 µm PTFE syringe filter to remove any trace insoluble aggregates that could clog synthesizer lines.[1]

-

Usage: Use immediately or store under Nitrogen/Argon at 4°C for up to 24 hours.

Protocol B: Troubleshooting "Gelling" or Precipitation

If the solution gels or precipitates during preparation:

-

Check Concentration: Ensure you have not exceeded 0.5 M. At high concentrations, intermolecular hydrogen bonding can cause gelation.[1]

-

Add Chaotrope: Add DMSO (up to 20% v/v) to the DMF solution. DMSO disrupts hydrogen bonding networks and improves solubility.[1]

-

Sonication: Sonicate for 2 minutes at ambient temperature. Do not heat above 40°C, as this accelerates thermal decomposition of the active ester.

Visualizations

Diagram 1: Solubility & Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the correct solvent based on the intended application (Synthesis vs. Purification).

Caption: Decision matrix for solvent selection. Blue path indicates standard synthesis workflow; Green path indicates purification.[1]

Diagram 2: Dissolution & Handling Workflow

A step-by-step visualization of the dissolution process to maintain anhydrous integrity.[1]

Caption: Operational workflow for preparing Fmoc-Lys(Boc)-OSu stock solutions, highlighting the critical risk of hydrolysis.

References

-

Cayman Chemical. (2023).[1][4] Fmoc-Succinimide Product Information & Solubility Data. Retrieved from [1]

-

ChemicalBook. (2024).[1] FMOC-LYS(BOC)-OSU Properties and Solubility Profile. Retrieved from [1]

-

BenchChem. (2025).[1][5] Technical Guide to Solubility of Fmoc-Amino Acids in SPPS. Retrieved from [1]

-

ChemPep. (2024).[1] Fmoc Solid Phase Peptide Synthesis: Standard Protocols. Retrieved from

-

Santa Cruz Biotechnology. (2024).[1] Fmoc-L-Lys(Boc)-OSu Product Specifications. Retrieved from [1]

Methodological & Application

Use of Fmoc-Lys(Boc)-OSu in the development of peptide-based vaccines.

Topic: Strategic Use of Fmoc-Lys(Boc)-OSu in the Development of Peptide-Based Vaccines

Audience: Researchers, scientists, and drug development professionals in immunology, medicinal chemistry, and vaccinology.

Senior Application Scientist: Dr. Evelyn Reed

Introduction: The Imperative for Precision in Vaccine Design

The landscape of vaccine development is undergoing a paradigm shift, moving from traditional attenuated or inactivated pathogens towards more defined, safer, and precisely targeted subunit vaccines.[1][2] Among these, peptide-based vaccines have emerged as a highly promising modality.[1] By isolating specific B-cell and T-cell epitopes, these vaccines can elicit a targeted immune response while minimizing the risk of off-target effects and reactogenicity.[1][2] However, the inherent low immunogenicity of short synthetic peptides necessitates strategic modifications to evoke a robust and lasting protective immunity.[1] This is where the principles of advanced synthetic peptide chemistry, particularly the use of orthogonally protected amino acids, become paramount.

This application note provides an in-depth technical guide on the strategic application of Nα-Fmoc-Nε-Boc-L-lysine succinimidyl ester (Fmoc-Lys(Boc)-OSu) in the solid-phase peptide synthesis (SPPS) of sophisticated peptide vaccine candidates.[3] The orthogonal protection afforded by the Fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and the tert-Butoxycarbonyl (Boc) group on the ε-amine of lysine is a cornerstone of modern peptide chemistry, enabling the site-specific conjugation of various functional moieties such as adjuvants, carrier proteins, or lipidation agents to enhance the vaccine's efficacy.[4][5]

We will explore the underlying chemical principles, provide detailed, field-proven protocols, and offer expert insights into the critical considerations for synthesizing a well-defined peptide-adjuvant conjugate.

The Lynchpin of Versatility: Understanding Fmoc-Lys(Boc)-OSu

The successful synthesis of a complex peptide-based vaccine hinges on an orthogonal protection strategy.[4][5][6] This approach allows for the selective removal of one protecting group in the presence of others, enabling regioselective modifications.[4][7] Fmoc-Lys(Boc)-OSu is a quintessential example of a building block designed for this purpose.

-

The Fmoc Group (Nα-protection): The Fmoc group is base-labile, typically removed by a mild base like piperidine.[8][9] This allows for the stepwise elongation of the peptide chain under gentle conditions, preserving the integrity of acid-sensitive residues and protecting groups.[][]

-

The Boc Group (Nε-protection): The Boc group on the lysine side-chain is acid-labile and is removed by strong acids such as trifluoroacetic acid (TFA).[3][5] This group remains stable during the repetitive base treatments for Fmoc deprotection throughout the peptide synthesis.

-

The OSu Ester: The N-hydroxysuccinimide (OSu) ester is a highly reactive group that facilitates efficient coupling of the first amino acid to the resin's free amino group, initiating the peptide chain.

This dual protection scheme provides a strategic advantage: the peptide backbone can be fully assembled using standard Fmoc-based SPPS. Subsequently, the Boc group on a specific lysine residue can be selectively removed on-resin to expose the ε-amino group for conjugation, while all other side-chain protecting groups remain intact.

Experimental Workflow: Synthesis of a Model Peptide-Adjuvant Conjugate

To illustrate the practical application of Fmoc-Lys(Boc)-OSu, we will detail the synthesis of a hypothetical 15-amino acid peptide epitope conjugated to a Toll-like receptor 7 (TLR7) agonist as an adjuvant via a lysine side chain.

Caption: Workflow for Peptide-Adjuvant Conjugate Synthesis.

Materials and Reagents

| Reagent | Supplier | Purity/Grade |

| Fmoc-Lys(Boc)-OSu | AAPPTEC | >99% |

| Fmoc-protected amino acids | ChemPep | >99% |

| Wang Resin (100-200 mesh) | Various | 1.0 mmol/g |

| N,N-Dimethylformamide (DMF) | Various | Peptide Grade |

| Piperidine | Various | >99% |

| Diisopropylethylamine (DIEA) | Various | >99.5% |

| HCTU (Coupling Reagent) | Various | >98% |

| Trifluoroacetic acid (TFA) | Various | >99.5% |

| Triisopropylsilane (TIS) | Various | >98% |

| Dichloromethane (DCM) | Various | ACS Grade |

| TLR7 Agonist (with carboxylic acid) | Custom Synthesis | >95% |

| Acetonitrile (ACN) | Various | HPLC Grade |

| Diethyl ether | Various | Anhydrous |

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a 15-mer peptide on a 0.1 mmol scale.

-

Resin Preparation:

-

Place 100 mg of Wang resin (0.1 mmol) in a fritted peptide synthesis vessel.

-

Swell the resin in 5 mL of DMF for 1 hour with gentle agitation.

-

-

Loading of the First Amino Acid (Fmoc-Lys(Boc)-OH):

-

Dissolve Fmoc-Lys(Boc)-OH (2 equivalents, 0.2 mmol, 93.7 mg) and HCTU (1.95 equivalents, 0.195 mmol, 80.8 mg) in 2 mL of DMF.

-

Add DIEA (4 equivalents, 0.4 mmol, 70 µL) to the amino acid solution and pre-activate for 2 minutes.

-

Drain the DMF from the swollen resin and add the activated amino acid solution.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Monitor the reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

-

Wash the resin with DMF (3 x 5 mL).

-

-

Peptide Chain Elongation (Iterative Cycles):

-

Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain, and repeat with fresh 20% piperidine in DMF for 7 minutes.[12][13]

-

Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents, 0.3 mmol) and HCTU (2.9 equivalents, 0.29 mmol) in 2 mL of DMF.

-

Add DIEA (6 equivalents, 0.6 mmol) and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 45-60 minutes.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive, recouple for another 30 minutes.

-

-

Washing: Wash the resin with DMF (3 x 5 mL).

-

Repeat this cycle for each amino acid in the sequence.

-

Protocol 2: On-Resin Adjuvant Conjugation

This protocol assumes the peptide sequence has been fully assembled and the N-terminal Fmoc group has been removed.

-

Selective Boc Deprotection of Lysine Side Chain:

-

Wash the peptide-resin with DCM (3 x 5 mL).

-

Prepare a solution of 2% TFA and 2% TIS in DCM.

-

Treat the resin with this solution for 5 minutes, repeating 4-5 times until Boc deprotection is complete (monitored by LC-MS analysis of a small cleaved sample).

-

Wash the resin with DCM (3 x 5 mL), followed by 10% DIEA in DMF (2 x 5 mL), and finally DMF (3 x 5 mL). This neutralizes the TFA salt and prepares the resin for coupling.

-

-

Adjuvant Coupling:

-

Dissolve the TLR7 agonist (with a free carboxylic acid) (1.5 equivalents, 0.15 mmol) and HCTU (1.45 equivalents, 0.145 mmol) in 2 mL of DMF.

-

Add DIEA (3 equivalents, 0.3 mmol) and pre-activate for 2 minutes.

-

Add the activated adjuvant solution to the resin.

-

Allow the coupling reaction to proceed for 4-6 hours, or overnight, at room temperature.

-

Monitor the reaction for the disappearance of the free amine using a Kaiser test.

-

Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

-

Dry the resin under vacuum for at least 1 hour.

-

Protocol 3: Cleavage, Purification, and Characterization

-

Global Deprotection and Cleavage from Resin:

-

Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. (Caution: Work in a fume hood and wear appropriate PPE).

-

Add 5 mL of the cleavage cocktail to the dried resin.

-

Agitate the mixture at room temperature for 2-3 hours.[14]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a 50 mL conical tube containing 40 mL of cold diethyl ether.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice more.

-

Dry the crude peptide pellet under a stream of nitrogen.

-

-

Purification:

-

Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[15]

-

Collect fractions and analyze by LC-MS to identify those containing the pure product.

-

-

Characterization:

Expert Insights and Troubleshooting

-

Causality of Reagent Choice: HCTU is chosen as the coupling reagent due to its high efficiency and low rate of racemization.[8] TIS is included in the cleavage cocktail as a scavenger to prevent side reactions with sensitive amino acids like tryptophan and methionine.[5]

-

Monitoring is Key: The Kaiser test is an invaluable tool for real-time monitoring of coupling reactions. A positive result (blue beads) indicates incomplete coupling and the need for a second coupling step to maximize yield and purity.

-

Aggregation Issues: For hydrophobic or long peptide sequences, aggregation can hinder both coupling and deprotection steps. Using specialized resins (e.g., ChemMatrix®) or incorporating pseudoproline dipeptides can mitigate this issue.

-

Orthogonal Protection Integrity: The choice of a different acid-labile protecting group for the lysine side chain, such as Mtt (4-methyltrityl), can offer an even milder deprotection condition (e.g., 1% TFA in DCM), which can be beneficial if other side chains are particularly acid-sensitive.[3]

Conclusion: Enabling Next-Generation Vaccines

The strategic use of Fmoc-Lys(Boc)-OSu is a powerful enabler in the development of sophisticated peptide-based vaccines. The orthogonal protection scheme it provides allows for the precise, site-specific incorporation of immunomodulatory moieties, transforming weakly immunogenic epitopes into potent vaccine candidates. The protocols and insights provided herein serve as a robust foundation for researchers to design and synthesize well-defined peptide conjugates, ultimately accelerating the development of next-generation vaccines with improved safety and efficacy profiles.

References

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Al-attar, S. A., et al. (2022). Recent Advances in the Development of Peptide Vaccines and Their Delivery Systems against Group A Streptococcus. Vaccines, 10(7), 1033. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Advancements in Synthetic Peptide Characterization Technologies. Retrieved from [Link]

-

Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

-

Chen, Y., et al. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 30(8), 1591. Retrieved from [Link]

-

van der Marel, G. A., et al. (2020). C-Mannosyl Lysine for Solid Phase Assembly of Mannosylated Peptide Conjugate Cancer Vaccines. ACS Chemical Biology, 15(3), 737-744. Retrieved from [Link]

-

Market Research Future. (2026). FMOC and BOC Protected Amino Acids Market's Consumer Preferences: Trends and Analysis 2025-2033. Retrieved from [Link]

-

Reverter, D., & Tarrason, G. (2025). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 298, 15-25. Retrieved from [Link]

-

Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers, 55(5), 364-377. Retrieved from [Link]

-

ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Retrieved from [Link]

-

Reverter, D., & Tarrason, G. (2005). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 298, 15-25. Retrieved from [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Gonzalez-Gonzalez, E., et al. (2019). Characterization by LC-MS/MS analysis of KLH vaccine conjugated with a tick antigen peptide. Analyst, 144(10), 3356-3365. Retrieved from [Link]

-

Skwarczynski, M., & Toth, I. (2016). Peptide-based synthetic vaccines. Chemical Science, 7(2), 842-854. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

Marquardt, A., & Eifler-Lima, V. L. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1235-1249. Retrieved from [Link]

-

van der Marel, G. A., et al. (n.d.). Design, synthesis, and evaluation of antigenic peptide conjugates containing Toll-like receptor agonists. Retrieved from [Link]

-

Chaput, J. C., & Szostak, J. W. (2003). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Organic Letters, 5(16), 2825-2827. Retrieved from [Link]

-

Jeanbart, L., et al. (2016). Enhancement of peptide vaccine immunogenicity by increasing lymphatic drainage and boosting serum stability. Cancer Immunology Research, 4(1), 48-58. Retrieved from [Link]

-

AAPPTec. (n.d.). Fmoc-Lys(Boc)-OH [71989-26-9]. Retrieved from [Link]

-

Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved from [Link]

-

AWS. (n.d.). A Boc SPPS - compatible linker for the synthesis of peptide o-aminoanilides. Retrieved from [Link]

-

AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

-

van der Marel, G. A., et al. (n.d.). Synthetic peptides as tools in chemical immunology. Retrieved from [Link]

Sources

- 1. Recent Advances in the Development of Peptide Vaccines and Their Delivery Systems against Group A Streptococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide-based synthetic vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. Orthogonal ligation strategies for peptide and protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. chempep.com [chempep.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. lcms.cz [lcms.cz]

- 16. resolvemass.ca [resolvemass.ca]

- 17. researchgate.net [researchgate.net]

- 18. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

How to improve the coupling efficiency of N-Fmoc-N6-Boc-L-lysine succinimido ester

Topic: Improving Coupling Efficiency of N-Fmoc-N6-Boc-L-lysine succinimido ester Document ID: TS-LYS-OSU-001 Last Updated: 2026-02-17

Executive Summary & Core Mechanism

Fmoc-Lys(Boc)-OSu is a pre-activated amino acid derivative designed for the selective introduction of a protected lysine residue onto primary amines (e.g., N-terminus of peptides,

The "OSu" (N-hydroxysuccinimide ester) functionality is the reactive warhead. The coupling efficiency is governed by a kinetic race between two competing pathways:

-

Aminolysis (Desired): Nucleophilic attack by the target amine to form a stable amide bond.

-

Hydrolysis (Undesired): Attack by water molecules, permanently deactivating the reagent into carboxylic acid.

The "Golden Rule" of Efficiency: You must maximize the deprotonation of your target amine (requires pH > pKa) while minimizing the exposure of the NHS ester to water (requires lower pH or anhydrous conditions). Balancing this contradiction is the key to high yields.

Critical Parameters (The "Three Pillars")

Pillar A: pH Control (The Kinetic Sweet Spot)

The reaction requires the target amine to be unprotonated (

-

pH < 6.0: Reaction effectively stops. Amines are protonated (

) and cannot attack the ester. -

pH > 9.0: Hydrolysis dominates. The half-life of the NHS ester drops from hours to minutes.[1]

-

Optimal Window: pH 8.0 – 8.5 .

Pillar B: Solvent Integrity

Fmoc-Lys(Boc)-OSu is hydrophobic. It must be dissolved in an organic solvent before addition to aqueous buffers.[1]

-

Requirement: Anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).

-

Critical Failure Point: Using "wet" organic solvents. DMSO is hygroscopic; if the bottle has been left open, it contains water that will hydrolyze your reagent inside the stock solution before you even use it.[2]

Pillar C: Buffer Selection

Never use buffers containing primary amines, as they will compete with your target.[1]

-

FORBIDDEN: Tris, Glycine, Ethanolamine.

-

RECOMMENDED: HEPES, PBS (Phosphate Buffered Saline), Bicarbonate/Carbonate, MOPS.

Visualizing the Reaction Landscape

The following diagram illustrates the kinetic competition determining your yield.

Figure 1: Kinetic competition between aminolysis (green path) and hydrolysis (red path).

Troubleshooting Guide

Symptom 1: Low Coupling Yield (<50%)

| Probable Cause | Diagnostic Question | Solution |

| Hydrolyzed Reagent | Was the Fmoc-Lys(Boc)-OSu stored in solution or exposed to moisture? | Always prepare fresh. If storing solids, equilibrate the vial to room temperature before opening to prevent condensation. |

| Incorrect pH | Is your reaction buffer pH below 7.5? | Adjust buffer to pH 8.3 . At pH 7.0, reaction rates are significantly slower. |

| Competing Amines | Are you using Tris or Glycine buffer? | Switch to HEPES or PBS . If your protein is in Tris, dialyze it first. |

| Solvent Shock | Did the reagent precipitate immediately upon addition? | Dissolve reagent in dry DMSO/DMF first.[2] Add to the aqueous reaction slowly while vortexing. Keep organic solvent <10% final volume. |

Symptom 2: Reagent Precipitation

-

Cause: Fmoc-Lys(Boc)-OSu is highly hydrophobic due to the bulky Fmoc and Boc groups.

-

Fix:

-

Dissolve the reagent in anhydrous DMF at a high concentration (e.g., 50-100 mM).

-

Dilute this stock into the aqueous reaction mixture.

-

If precipitation persists, add up to 20% (v/v) DMSO or DMF to the final reaction mixture to maintain solubility.

-

Optimized Protocol (SOP)

Objective: Conjugation of Fmoc-Lys(Boc)-OSu to a protein or amine-functionalized surface.

Materials:

-

Fmoc-Lys(Boc)-OSu (Store at -20°C, desiccated).

-

Anhydrous DMF or DMSO (High purity).

-

Coupling Buffer: 0.1 M NaHCO₃ (Sodium Bicarbonate), pH 8.3.

Step-by-Step Workflow:

-

Equilibration: Remove Fmoc-Lys(Boc)-OSu vial from freezer. Let it sit at room temperature for 20 minutes before opening .

-

Why? Opening a cold vial causes atmospheric water to condense on the powder, instantly hydrolyzing it.

-

-

Target Preparation: Dissolve your target molecule (protein/peptide) in Coupling Buffer.[3]

-

Concentration: Higher is better (2–10 mg/mL) to favor the intermolecular reaction over water hydrolysis.

-

-

Activation (Solubilization): Immediately before use, dissolve Fmoc-Lys(Boc)-OSu in anhydrous DMF.

-

Stoichiometry: Prepare a 10-fold molar excess relative to the target amines.

-

-

Coupling: Add the DMF solution to the Target solution.

-

Volume Limit: Ensure DMF does not exceed 10% of the total volume (unless your target tolerates high organic content).

-

Mixing: Pipette up and down or vortex immediately.

-

-

Incubation: Incubate for 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C.

-

Note: Reaction is usually complete within 30 mins at pH 8.3. Extended times only increase hydrolysis byproducts.

-

-

Quenching (Optional but Recommended): Add 1M Tris (pH 8.0) or Glycine to a final concentration of 50 mM. Incubate for 15 mins.

-

Why? This reacts with any remaining active ester, preventing non-specific crosslinking or side reactions during purification.

-

-

Purification: Desalt or dialyze to remove the hydrolyzed NHS, the Fmoc-Lys(Boc)-OH byproduct, and the quench adducts.

Frequently Asked Questions (FAQ)

Q: Can I store the Fmoc-Lys(Boc)-OSu dissolved in DMSO for later use? A: No. Even "anhydrous" DMSO absorbs water from the air rapidly. NHS esters in solution have a half-life of minutes to hours depending on moisture content. Always prepare the solution immediately before use.

Q: Why use Fmoc-Lys(Boc)-OSu instead of activating Fmoc-Lys(Boc)-OH in situ with EDC/NHS? A: The isolated OSu ester eliminates the complexity of carbodiimide chemistry (like EDC byproducts). It provides a cleaner reaction profile, which is critical when modifying sensitive proteins where EDC might cause unwanted intra-molecular crosslinking.

Q: My target is acid-sensitive. How do I remove the protecting groups later? A:

-

Fmoc removal: Uses a base (20% Piperidine in DMF).[4] This is generally mild.

-

Boc removal: Requires acid (TFA). If your target is acid-sensitive, this reagent might not be suitable. Consider using Fmoc-Lys(Alloc)-OSu if you need orthogonal deprotection that avoids acid (Alloc is removed via Palladium catalysis).

Q: How do I calculate the exact amount of reagent needed?

A: Use the following formula:

-

Example: To label 1

mol of protein with a 10x excess:

References

-

Hermanson, G. T. (2013).[3][5] Bioconjugate Techniques (3rd ed.).[3][5] Academic Press. (Chapter 3: Zero-Length Crosslinkers & NHS Esters).

Sources

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Bioconjugate Techniques - Greg T. Hermanson - Google 圖書 [books.google.com.hk]

Preventing side reactions with N-Fmoc-N6-Boc-L-lysine succinimido ester

Topic: Preventing Side Reactions & Optimizing Conjugation Product: N-α-Fmoc-N-ε-Boc-L-lysine succinimidyl ester CAS: 132307-50-7 (Generic reference for Fmoc-Lys(Boc)-OSu)

Critical "Pre-Flight" Handling

Before you open the vial, read this. 90% of failures occur due to moisture or improper solubilization.

Storage & Stability Protocol

The succinimidyl ester (OSu/NHS) moiety is highly susceptible to hydrolysis. Moisture is the enemy.

-

Long-Term Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

The "Equilibration Rule": Never open a cold vial directly in the lab. Allow the vial to warm to room temperature (approx. 30-60 mins) inside a desiccator before opening. Opening a cold vial causes condensation to form on the powder, instantly deactivating a portion of the reagent.

-

Re-sealing: If you do not use the full amount, purge the vial with inert gas and seal with Parafilm before returning to -20°C.

Solubilization Strategy

Issue: Fmoc-Lys(Boc)-OSu is hydrophobic. Adding it directly to an aqueous buffer will result in precipitation and zero reaction. Solution:

-

Primary Solvent: Dissolve the reagent in anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

-

Concentration: Prepare a stock solution of 10–50 mM.

-

Dilution: Add this organic stock dropwise to your aqueous reaction buffer. Ensure the final organic solvent concentration does not exceed 10-20% (v/v) to avoid denaturing protein targets, though the reagent itself tolerates higher organic ratios.

The Coupling Reaction: Mechanisms & Side Reactions

To prevent side reactions, you must understand the competition occurring in your test tube.

Reaction Competition Diagram

The following diagram illustrates the three competing pathways: the desired acylation, the hydrolytic dead-end, and the base-catalyzed side reaction.

Figure 1: Kinetic competition during coupling. The goal is to maximize the green pathway while suppressing the red (hydrolysis) and yellow (deprotection) pathways.

Key Side Reactions & Prevention

| Side Reaction | Mechanism | Trigger | Prevention Strategy |

| Hydrolysis | Water attacks the carbonyl instead of the amine. | High pH (>8.5) or dilute conditions. | pH Control: Maintain pH 7.2–8.0. Concentration: Keep protein/amine concentration high (>1-2 mg/mL) to favor amine attack. |

| Fmoc Cleavage | Base-catalyzed beta-elimination of the Fmoc group.[1] | Secondary amines (Piperidine) or strong tertiary bases (DBU).[1] | Avoid: Do not use piperidine or DBU during coupling. Buffer: Use non-nucleophilic buffers (Phosphate, HEPES, Bicarbonate). |

| Racemization | Proton removal from alpha-carbon. | Prolonged exposure to base; high temperature. | Time: Keep reaction times < 4 hours. Temp: Perform reaction at 4°C or RT; never heat. |

| Buffer Interference | Buffer acts as a nucleophile.[2] | Tris, Glycine, or Ammonium salts. | Buffer Swap: Dialyze into PBS, HEPES, or Borate before reaction. Never use Tris. |

Optimized Experimental Protocol

Objective: Conjugate Fmoc-Lys(Boc)-OSu to a protein target (e.g., BSA or Antibody).

-

Buffer Preparation: Prepare 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5. (Avoid pH > 8.0 to protect the Fmoc group and reduce hydrolysis).

-

Target Prep: Dissolve protein at 2–5 mg/mL. If the protein is in Tris, dialyze against the Phosphate buffer first.

-

Reagent Prep: Weigh Fmoc-Lys(Boc)-OSu and dissolve in anhydrous DMSO to 10 mM immediately before use.

-

Coupling:

-

Calculate Molar Excess: Use a 10-20 fold molar excess of reagent over protein.

-

Add the DMSO solution to the protein solution while vortexing gently.

-

Final DMSO concentration should be < 10%.

-

-

Incubation: Incubate for 1–2 hours at Room Temperature (RT) or 4 hours at 4°C.

-

Quenching: Add 1M Glycine (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 15 mins.

-

Purification: Desalt using a Zeba spin column or dialysis cassette (MWCO appropriate for your protein) to remove hydrolyzed reagent and organic solvent.

Troubleshooting Guide (FAQ)

Scenario A: "I have low conjugation efficiency."

Diagnosis: The NHS ester likely hydrolyzed before it could react with your target.

-

Check 1: Was the reagent stored correctly? (See Section 1).

-

Check 2: Did you use Tris or Glycine in your coupling buffer? These contain primary amines that consume the reagent.

-

Check 3: Is your protein concentration too low? At <1 mg/mL, water outcompetes the protein for the NHS ester.

Scenario B: "My product precipitated immediately upon adding the reagent."

Diagnosis: Solubility mismatch or over-labeling.

-

Fix 1: Ensure you dissolved the Fmoc-Lys(Boc)-OSu in DMSO/DMF first. Do not add powder to the buffer.

-

Fix 2: Reduce the molar excess. If you attach too many hydrophobic Fmoc groups, the protein will crash out of solution.

Scenario C: "Mass Spec shows a mass lower than expected (Missing ~222 Da)."

Diagnosis: Premature Fmoc removal.[1]

-

Cause: The pH was likely too high (>8.5) or the reaction ran too long.

-

Fix: Lower pH to 7.2–7.5. The NHS reaction is slower but safer for the Fmoc group.

Troubleshooting Flowchart

Figure 2: Rapid diagnostic decision tree for common conjugation failures.

References

-

Hermanson, G. T. (2013).[3] Bioconjugate Techniques (3rd ed.).[3][4] Academic Press.[5] (The definitive guide on NHS ester chemistry and hydrolysis rates).

-

Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry and Protocols.[6] (Standard protocols for amine-reactive crosslinkers).

-

Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry. (Original description of Fmoc stability and base sensitivity).

-

Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports. (Discusses solvent effects and stoichiometry).

Sources

- 1. chempep.com [chempep.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 4. Bioconjugate Techniques - Greg T. Hermanson - كتب Google [books.google.com.bh]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bioconjugate Techniques - Greg T. Hermanson - Google 도서 [books.google.co.kr]

Solubility issues of N-Fmoc-N6-Boc-L-lysine succinimido ester and how to solve them

[1][2]

Reagent Status: Active Ester (Pre-activated) CAS: 132307-50-7 Molecular Weight: ~565.61 g/mol Primary Application: Site-selective lysine incorporation, protein surface modification, and solution-phase peptide synthesis.[1][2]

Core Solubility Profile

The solubility of Fmoc-Lys(Boc)-OSu is dictated by the lipophilicity of the Fmoc and Boc groups combined with the polar nature of the succinimide ester.

| Solvent | Solubility Rating | Max Conc. (Approx) | Notes |

| DMF (Anhydrous) | Excellent | ~25 mg/mL | Preferred solvent. Must be amine-free and dry.[1][2] |

| DMSO (Anhydrous) | Good | ~20 mg/mL | Useful for biological applications; difficult to remove.[1][2] |

| DCM (Dichloromethane) | Intermediate | Variable | Often requires sonication; poor stability if wet.[1][2] |

| Water / PBS | Insoluble | < 0.1 mg/mL | Immediate precipitation. Hydrolysis risk.[1][2] |

| Methanol / Ethanol | Poor | Low | Risk of alcoholysis (transesterification).[1][2] Avoid. |

Troubleshooting Guide (Q&A Format)

Scenario A: Precipitation during Bioconjugation

Q: "I dissolved the reagent in DMF, but it immediately precipitated when I added it to my aqueous protein buffer. How do I prevent this?"

A: This is "Solvent Shock."[1][2] The hydrophobic Fmoc and Boc groups cause the molecule to crash out when the solvent polarity shifts suddenly.

-

The Fix: You must create a transition gradient.

-

Increase Organic Ratio: Ensure your final reaction mixture contains at least 10–20% organic co-solvent (DMF or DMSO), provided your protein can tolerate it.[1][2]

-

Reverse Addition: Do not dump the aqueous buffer into the DMF. Instead, add the DMF stock solution dropwise into the rapidly stirring aqueous buffer.

-

Use a Dispersant: If the protein allows, adding 0.1% Tween-20 to the aqueous buffer before adding the reagent can stabilize the suspension and prevent gross aggregation.

-

Scenario B: "Cloudiness" in Stock Solution

Q: "My stock solution in DMF was clear yesterday, but today it looks cloudy or has a fine white precipitate. Is it still good?"

A: Likely No. This indicates hydrolysis .[1][2]

-

The Mechanism: Traces of water in the DMF attack the succinimide ester (OSu), cleaving it to release N-hydroxysuccinimide (NHS) and the free acid, Fmoc-Lys(Boc)-OH. The free acid is often less soluble than the ester in certain conditions and can precipitate.

-

The Solution:

Scenario C: Gelation in DCM

Q: "I am trying to use DCM for a solution-phase coupling, but the reagent forms a gel or viscous sludge."

A: Fmoc-amino acids are notorious for hydrogen-bond-induced gelation in non-polar solvents like DCM.[1][2]

-

The Fix: Disruption of Hydrogen Bonds.[2]

Scenario D: Poor Reactivity despite Solubility

Q: "The reagent is fully dissolved, but I see very low conjugation yields on my target amine."

A: This is often a pH vs. Hydrolysis competition issue.[1][2]

-

The Science: The OSu ester reacts with unprotonated amines (NH2). At neutral pH (7.0), lysine epsilon-amines are mostly protonated (NH3+).[1][2] If you raise the pH too high (>9.0), the rate of hydrolysis (water attacking the ester) exceeds the rate of aminolysis (amine attacking the ester).

-

The Sweet Spot: Maintain reaction pH between 7.5 and 8.5 .

Visualized Mechanisms & Workflows

Figure 1: Solubility & Stability Decision Tree

Caption: A logical flow for solubilizing Fmoc-Lys(Boc)-OSu while mitigating hydrolysis risks.

Figure 2: The Hydrolysis Trap

Caption: The competitive pathway between desired aminolysis and unwanted hydrolysis, which often masquerades as a solubility issue.

[1][2]

Validated Experimental Protocols

Protocol 1: Preparation of Stable Stock Solution

Use this for all applications to ensure the reagent does not degrade before use.

-

Calculate: Determine the amount of Fmoc-Lys(Boc)-OSu required.[1][2] (MW = 565.61 g/mol ).[1][2]

-

Solvent Prep: Use Anhydrous DMF stored over 4Å molecular sieves.

-

Dissolution:

-

Weigh the powder into a dry vial.[2]

-

Add DMF to achieve a concentration of 10–20 mg/mL (approx. 17–35 mM).[1][2]

-

Do not vortex vigorously if air bubbles form; gentle inversion is better to minimize moisture uptake from air.[1][2]

-

Note: If particulates remain, sonicate for max 10 seconds.[1][2] If still cloudy, the solvent is wet or the reagent is degraded.

-

-

Storage: Use immediately. If storage is necessary, blanket with Nitrogen/Argon gas, seal tightly with Parafilm, and store at -20°C.[1][2]

Protocol 2: Aqueous Bioconjugation (Protein Labeling)

Designed to prevent precipitation while ensuring high coupling efficiency.[1]

-

Buffer Prep: Prepare the protein in 0.1 M NaHCO3, pH 8.0–8.3 . (Avoid PBS if possible; phosphate can sometimes promote precipitation of hydrophobic reagents).[1][2]

-

Reagent Prep: Dissolve Fmoc-Lys(Boc)-OSu in anhydrous DMSO (preferred over DMF for biologicals) at 10 mg/mL.

-

Coupling:

-

Incubation: React for 1–2 hours at Room Temperature or 4°C overnight.

-

Purification: Remove excess reagent and hydrolyzed byproducts via Desalting Column (e.g., PD-10) or Dialysis.[1][2]

References

-

ChemicalBook. (2024).[1][2] FMOC-LYS(BOC)-OSU Properties and Solubility Data. Retrieved from [1]

-

Cayman Chemical. (2023).[1][2][3] Fmoc-Succinimide Product Information and Stability. Retrieved from [1]

-

BenchChem. (2025).[1][2][4][5] A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Retrieved from [1]

-

Paquet, A. (1982).[1][2][3] Introduction of 9-fluorenylmethyloxycarbonyl amine protecting groups into O-unprotected hydroxyamino acids using succinimidyl carbonates. Canadian Journal of Chemistry, 60, 976-980.[1][2][3]

-

Sigma-Aldrich. (2024).[1][2] Solubility Guidelines for Peptides and Fmoc-Amino Acids. Retrieved from [1]

Technical Support Center: Optimizing Fmoc Deprotection for Lysine-Containing Peptides

Current Status: Operational Support Tier: Level 3 (Advanced Application Science) Topic: Fmoc Removal Strategies for Lysine-Rich & Difficult Sequences

Introduction: The Lysine Challenge

Lysine (Lys, K) presents a unique duality in Solid Phase Peptide Synthesis (SPPS). While its side-chain amine requires orthogonal protection (typically Boc, Mtt, or ivDde), the residue itself contributes significantly to peptide aggregation via inter-chain hydrogen bonding. Furthermore, Lysine-containing sequences are susceptible to specific side reactions like Diketopiperazine (DKP) formation at the C-terminus and Aspartimide formation when adjacent to Aspartic acid.

This guide moves beyond standard protocols to provide optimized deprotection strategies, ensuring high crude purity and yield.

Module 1: Mechanism & The "Standard" Limit

The Mechanics of Fmoc Removal

Standard deprotection utilizes 20% Piperidine in DMF.[1][2][3][4] This serves two roles:

-

Base: Abstraction of the acidic proton from the fluorenyl ring (

). -

Scavenger: Trapping the reactive dibenzofulvene (DBF) byproduct to prevent re-attachment to the free amine.[5]

Why Standard Protocols Fail with Lysine:

-

Steric Shielding: In Lysine-rich regions (e.g., poly-lysine),

-sheet formation sterically hinders the N-terminal amine. Piperidine is often too slow to penetrate these aggregates before the synthesis terminates. -

Side Reactions: Extended exposure to piperidine to force deprotection increases the risk of Aspartimide formation and Dde migration.[3]

Visualizing the Deprotection Cycle

Figure 1: The mechanistic pathway of Fmoc removal.[6] Efficient scavenging of DBF is critical to prevent the reverse reaction.

Module 2: Troubleshooting Aggregation (The "Difficult Sequence")

When synthesizing Lysine-rich peptides (e.g., cell-penetrating peptides), you may observe a sudden drop in coupling efficiency or "deletion sequences" in Mass Spec. This is often due to aggregation.[7]

Optimized Deprotection Cocktails

| Cocktail Name | Composition | Mechanism of Action | Recommended Use |

| Standard | 20% Piperidine in DMF | Base + Scavenger | Routine synthesis (<10 residues). |

| The "Power" Mix | 2% DBU + 5% Piperazine in DMF | Stronger Base (DBU) + Efficient Scavenger (Piperazine) | Aggregated sequences. DBU is non-nucleophilic but a stronger base ( |

| Aspartimide Shield | 20% Piperidine + 0.1M HOBt (or Oxyma) | Acidic additive suppresses base-catalyzed side reactions | Sequences containing Asp-Gly , Asp-Ser , or Asp-Lys . |

| Microwave Assist | 20% Piperidine (75°C - 90°C) | Thermal disruption of H-bonds | High-throughput synthesis of long peptides. |

Protocol: High-Efficiency Deprotection for Aggregated Sequences

Context: Use this when standard monitoring (UV) shows incomplete deprotection or "slow" kinetics.

-

Wash: DMF (3 x 30 sec).

-

Deprotection 1 (Flash): Add 2% DBU / 5% Piperazine in DMF. Agitate for 2 minutes . Drain.

-

Deprotection 2 (Main): Add fresh 2% DBU / 5% Piperazine . Agitate for 8 minutes .

-

Wash: DMF (5 x 1 min) to ensure complete removal of DBU (traces of DBU can cause racemization during activation).

Critical Warning: Do NOT use DBU if the peptide contains Aspartic Acid (Asp) without adding 0.1M HOBt/Oxyma. DBU dramatically accelerates Aspartimide formation.

Module 3: Preventing Side Reactions

Diketopiperazine (DKP) Formation

The Issue: When Lysine is the 2nd or 3rd residue (especially C-terminal), the free amine can back-bite onto the ester linkage, cleaving the dipeptide from the resin.[7] Diagnosis: Low yield; Mass Spec shows presence of cyclic dipeptide.

Troubleshooting Workflow:

-

Resin Choice: Switch to 2-Chlorotrityl Chloride (2-CTC) resin.[4] The bulky trityl group sterically hinders the back-biting attack.

-

Resin Loading: Use low loading (< 0.5 mmol/g) to reduce intermolecular interactions.

-

Protocol: Shorten deprotection time for the first 2 residues (2 x 3 mins).

Dde/ivDde Migration

The Issue: If using Lys(Dde) for orthogonal protection, the Dde group can migrate to the N-terminal amine during Fmoc removal. The Fix:

-

Use Lys(ivDde): The "iv" (isovaleryl) variant is sterically hindered and stable to 20% piperidine.

-

Migration Check: If you must use Dde, add 2% Hydrazine only after the final Fmoc is removed and the N-terminus is capped or protected.

Module 4: Decision Framework

Use this logic flow to select the correct protocol for your specific Lysine peptide.

Figure 2: Decision tree for selecting resin and deprotection cocktails based on sequence composition.

Frequently Asked Questions (FAQ)

Q: I see a +56 Da mass shift on my Lysine residues. What is this? A: This is likely a t-Butyl cation adduct . During global cleavage (TFA), the protecting groups (Boc/tBu) generate carbocations. If scavengers (TIS/EDT) are insufficient, these re-attach to the nucleophilic Lysine side chain or Tryptophan.

-

Fix: Increase scavenger volume (Reagent K: TFA/Phenol/Water/Thioanisole/EDT) or use Dithiothreitol (DTT) in the cleavage cocktail.

Q: Can I use DBU for the entire synthesis? A: It is not recommended. DBU is a strong base and can cause epimerization (racemization) of Cysteine and Histidine residues even during deprotection. Use it only for "difficult" sections of the peptide.

Q: My Lys(ivDde) is not deprotecting with 2% Hydrazine. A: ivDde is stable but sometimes slow to remove in aggregated regions.

-

Fix: Increase Hydrazine concentration to 4-5% or repeat the treatment (3 x 15 mins). Ensure the resin is well-swollen in DMF.

Q: Why do I have a "deletion" of Lysine in my crude LC-MS? A: If it is a true deletion (missing residue), the coupling failed. If it is a "double hit" (insertion), you likely had premature Fmoc removal during the coupling step (rare) or excess base was not washed out.

-

Most likely: It is actually an incomplete deprotection of the previous amino acid, leading to a truncated peptide that is capped by acetylation (if capping is used). Switch to the DBU cocktail.

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][8][9][10] Chemical Reviews, 109(6), 2455-2504.

-

Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27.

-

Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154.

-

Wade, J. D., et al. (2000). "Use of DBU for the deprotection of Fmoc amino acids in solid phase peptide synthesis." Letters in Peptide Science, 7, 107–112.

-

Sigma-Aldrich (Merck). "Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis." Technical Bulletin.

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. tandfonline.com [tandfonline.com]

- 9. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

Technical Guide: Assessing Purity & Performance of Fmoc-Lys(Boc)-OSu

Topic: Assessing the Purity of N-Fmoc-N6-Boc-L-lysine succinimido ester Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and CMC Professionals in Peptide/Protein Chemistry.

Executive Summary: The "Active" Purity Challenge

In the landscape of peptide synthesis and bioconjugation, N-Fmoc-N6-Boc-L-lysine succinimido ester (Fmoc-Lys(Boc)-OSu) represents a critical "pre-activated" building block. Unlike standard amino acids that require in-situ activation (e.g., via HATU or DIC), this compound is isolated as a reactive species, ready to couple with primary amines.

However, this reactivity introduces a unique quality control paradox: The more reactive the ester, the more prone it is to hydrolysis during storage and analysis.

This guide moves beyond standard Certificates of Analysis (CoA). It details how to distinguish intrinsic impurities from analytical artifacts, compares the pre-activated ester against in-situ alternatives, and provides a self-validating QC workflow.

Critical Quality Attributes (CQA) & Impurity Profiling

Before selecting an analytical method, one must understand the specific degradation pathways of Fmoc-Lys(Boc)-OSu.

The Impurity Landscape

| Impurity Type | Origin | Impact on Application |

| Free Acid (Fmoc-Lys(Boc)-OH) | Hydrolysis of the ester bond (moisture exposure). | Reduces coupling efficiency; consumes amine sites without forming stable bonds if activators aren't added. |